Product packaging for Maleic Acid Monoethyl Ester(Cat. No.:CAS No. 3990-03-2)

Maleic Acid Monoethyl Ester

Cat. No.: B041634
CAS No.: 3990-03-2
M. Wt: 144.12 g/mol
InChI Key: XLYMOEINVGRTEX-ARJAWSKDSA-N
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Description

Maleic Acid Monoethyl Ester is a high-purity chemical intermediate of significant value in synthetic organic chemistry and materials science research. This compound, featuring both a carboxylic acid and an ester functional group on an unsaturated alkene backbone, serves as a versatile building block for the synthesis of specialized polymers, including water-soluble resins and alkyd coatings. Its primary research utility lies in its ability to participate in copolymerization reactions, such as with styrene or vinyl acetate, to introduce pendent carboxylic acid groups, which can subsequently be used for cross-linking or to enhance the hydrophilicity and adhesion properties of the resulting polymer. Furthermore, this compound acts as a critical precursor in organic synthesis, particularly in Michael addition reactions and the preparation of more complex bifunctional molecules. Its mechanism of action often involves the electron-deficient double bond (a Michael acceptor) undergoing nucleophilic attack, while the acid and ester groups provide handles for further functionalization or immobilization. Researchers leverage this multifunctionality for developing novel drug conjugates, designing smart materials, and creating advanced surfactants. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B041634 Maleic Acid Monoethyl Ester CAS No. 3990-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-ethoxy-4-oxobut-2-enoic acid
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InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3-
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InChI Key

XLYMOEINVGRTEX-ARJAWSKDSA-N
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Canonical SMILES

CCOC(=O)C=CC(=O)O
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Isomeric SMILES

CCOC(=O)/C=C\C(=O)O
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Molecular Formula

C6H8O4
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DSSTOX Substance ID

DTXSID60892145
Record name Ethyl maleate
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Molecular Weight

144.12 g/mol
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Physical Description

Solid
Record name Ethyl hydrogen fumarate
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CAS No.

3990-03-2, 2459-05-4, 68987-59-7, 69278-94-0
Record name Monoethyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1-ethyl ester
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Record name Ethyl hydrogen maleate
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Record name ETHYL MALEATE
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Melting Point

66 - 68 °C
Record name Ethyl hydrogen fumarate
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Synthesis Methodologies and Reaction Mechanisms of Maleic Acid Monoethyl Ester

Esterification Pathways to Maleic Acid Monoethyl Ester

The principal route to this compound is the direct reaction between maleic anhydride (B1165640) and ethanol (B145695). This reaction proceeds sequentially, first forming the monoester and subsequently the diester, diethyl maleate (B1232345).

The reaction of maleic anhydride with an alcohol like ethanol is a multistage process. icm.edu.pl The initial stage involves the formation of the monoester, which is a rapid and nearly complete reaction. icm.edu.plrsc.org The subsequent conversion of the monoester to the diester is a slower, reversible reaction that typically requires a catalyst to proceed efficiently. icm.edu.pl

The first step in the esterification of maleic anhydride with ethanol is the formation of this compound. This reaction is notably rapid and proceeds efficiently without the need for a catalyst. science.gov The process involves the nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring. This mono-esterification can achieve a yield as high as 99% under specific conditions, such as a pressure of 0.1 MPa and a temperature range of 50-80 °C. The reaction is considered fast and independent of the presence of a catalyst. sphinxsai.com

The general reaction is as follows: Maleic Anhydride + Ethanol → this compound

This initial, swift, and irreversible step takes place even at atmospheric temperatures without catalytic assistance. science.gov

From a kinetic standpoint, the formation of the monoester from maleic anhydride is highly favorable. The reaction is described as rapid and practically goes to completion. icm.edu.pl Kinetic studies have shown that the monoester formation is a first-order reaction with respect to the anhydride. core.ac.uk The high rate is attributed to the strained nature of the five-membered anhydride ring, which is readily opened by the alcohol nucleophile.

Thermodynamically, the ring-opening reaction is an exothermic process, driven by the release of ring strain, which contributes to its spontaneity. The standard solid enthalpy of formation (ΔfH°solid) for maleic anhydride is approximately -470.41 ± 0.71 kJ/mol. nist.gov The reaction to form the more stable monoester is energetically favorable. The process is essentially irreversible under typical reaction conditions, which is why it proceeds to high conversion without external catalytic influence. science.gov

The structure of the alcohol, specifically its chain length and branching, significantly influences the rate of the second esterification step—the formation of the diester. Generally, as the carbon chain length of the alcohol increases, the rate of esterification tends to decrease. This phenomenon is attributed to several factors, including steric hindrance and the polarity of the alcohol. science.govmdpi.com

Longer or bulkier alcohol chains create greater steric hindrance around the hydroxyl group, impeding the nucleophilic attack on the monoester's carboxylic acid group. rsc.orgresearchgate.net For instance, studies on the esterification of maleic anhydride with various butanol isomers have shown that steric hindrance slows the reaction rate. icm.edu.pl Furthermore, as the alkyl chain length increases, the alcohol becomes less polar, which can also negatively impact the reaction kinetics. researchgate.net While some studies involving copolymers have noted an increased reaction rate with longer alcohol chains due to factors like chain mobility, the prevailing evidence in standard esterification points toward a decreased rate with increased chain length and branching. sphinxsai.com

While the formation of this compound is spontaneous, the subsequent conversion to the diester, diethyl maleate, is a slow and reversible process. To achieve high yields of the diester efficiently, a catalyst is necessary. icm.edu.pl

To overcome the drawbacks of corrosive and environmentally harmful liquid acid catalysts like sulfuric acid, significant research has focused on the use of heterogeneous solid acid catalysts. researcher.life These catalysts are primarily employed to accelerate the second esterification step. They offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosion problems. ijret.org

Several types of solid acid catalysts have proven effective in the esterification of maleic anhydride or maleic acid with ethanol. The catalytic activity is dependent on factors like the strength and accessibility of the acid sites.

Interactive Data Table: Solid Acid Catalysts in Maleic Anhydride/Acid Esterification with Ethanol

CatalystSubstrateKey FindingsReference
Al-MCM-41 and Hβ zeoliteMaleic AnhydrideMonoesterification is fast and catalyst-independent; the catalyst is required for diester formation. These offer a good alternative to sulfuric acid. sphinxsai.com
Sulphonated mesoporous silica-carbon compositesMaleic AnhydrideThese materials exhibit high catalytic activity, superior to commercial catalysts like Amberlyst-15, due to a high density of accessible acid sites.
Amberlyst-15, Indion-170Maleic AcidThese cation-exchange resins are highly effective for the esterification to diethyl maleate, showing excellent reusability. ijret.org
Surface Modified Bentonite (B74815) ClayMaleic AcidAcid-treated bentonite clay shows good catalytic activity for the esterification, with an activation energy of 14.68 kcal/mol.

Catalyzed Esterification Reactions

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid, Sulfuric Acid, Sulfamic Acid)

Homogeneous acid catalysts are traditionally used for esterification reactions due to their high activity. ijret.org Common examples include p-toluenesulfonic acid (p-TSA), sulfuric acid, and sulfamic acid. ijret.orggoogle.com These catalysts have been employed in the synthesis of maleic acid esters. ijret.orggoogle.com For example, a method for preparing maleic acid diethylene glycol monoethyl ether ester utilizes p-toluenesulfonic acid or sulfamic acid as a catalyst, achieving high conversion of maleic anhydride. google.com While effective, these catalysts can present challenges in separation from the product mixture. ijret.org

Table 6: Research Findings for Homogeneous Acid Catalyzed Synthesis

CatalystApplicationKey FindingsCitation
p-Toluenesulfonic AcidEsterification of maleic anhydrideUsed to produce various maleate esters with high conversion. google.com
Sulfuric AcidEsterification of maleic acidA common but hazardous catalyst for esterification. ijret.org
Sulfamic AcidEsterification of maleic anhydrideAn alternative homogeneous catalyst for producing maleate esters. google.com
Metal-Organic Catalysts (e.g., Titanate Esters, Tetrabutyl Zirconate)

Metal-organic catalysts represent another class of compounds used for the esterification of maleic anhydride. Titanate esters and tetrabutyl zirconate have been investigated for this purpose. researcher.lifegoogle.com The reaction catalyzed by tetrabutyl zirconate was found to be slow and dependent only on the acid concentration. researcher.life In contrast, other catalysts like phosphotungstic acid proved to be more active under similar conditions. researcher.life The synthesis of diisooctyl maleate has been accomplished using a titanate catalyst with maleic anhydride and isooctyl alcohol as reactants. google.com

Table 7: Research Findings for Metal-Organic Catalyzed Synthesis

CatalystReactantsKey FindingsCitation
Tetrabutyl zirconateMaleic anhydride and butan-1-olThe reaction was slow and depended only on the acid concentration. researcher.life
Titanate estersMaleic anhydride and isooctyl alcoholUsed for the synthesis of diisooctyl maleate. google.com

Synthesis of this compound Sodium Salt

This compound sodium salt, also known as sodium ethyl maleate, is a derivative of maleic acid. Its synthesis involves the esterification of maleic acid with ethanol to form the monoethyl ester, which is then neutralized with sodium hydroxide. ontosight.ai This salt is a white crystalline powder soluble in water. ontosight.ai

Reaction Kinetics and Mechanisms in this compound Formation

The study of reaction kinetics provides valuable insights into the factors that control the rate of formation of this compound.

Activation Energies of Esterification Reactions

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It is a critical parameter for understanding the temperature dependence of the reaction rate. For the esterification of maleic acid, the activation energy can vary depending on the catalyst and reaction conditions. In a study using a cation exchange resin (Indion 730) as a catalyst for the esterification of maleic acid with ethanol, the activation energy was determined to be 12.54 kcal/mol. ijcea.org Another study on the esterification of levulinic acid (a different carboxylic acid) with ethanol showed that the activation energy decreased with an increasing molar ratio of ethanol to acid and with an increasing catalyst to acid ratio. researchgate.net Specifically, the activation energy decreased from 58.23 to 34.23 kJ mol⁻¹ as the ethanol to levulinic acid molar ratio increased from 4:1 to 10:1. researchgate.net Similarly, increasing the catalyst to acid ratio from 0.10 to 0.25 resulted in a decrease in activation energy from 73.14 to 21.08 kJ mol⁻¹. researchgate.net High activation energies, typically greater than 20 kJ/mol, suggest that the reaction is kinetically controlled rather than limited by diffusion. researchgate.net

Self-Catalyzed Esterification of Maleic Acid

In the absence of an external catalyst, maleic acid can catalyze its own esterification with alcohols like methanol (B129727). researchgate.net This phenomenon, known as autocatalysis or self-catalysis, occurs because the carboxylic acid itself can provide the protons (H+) necessary to initiate the reaction. The esterification of maleic acid in methanol has been shown to be catalyzed by the H+ ions generated from the ionization of maleic acid. researchgate.net This self-catalyzed reaction follows a rate law with a one-and-a-half-order dependence on the concentration of maleic acid. researchgate.net A predictive model based on this kinetic data can estimate the time required for a certain degree of esterification based on temperature and maleic acid concentration. researchgate.net

Influence of Reaction Parameters

Several operational parameters significantly affect the rate and yield of this compound formation.

Temperature: Increasing the reaction temperature generally increases the rate of esterification. ijcea.orgacs.org This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. ijcea.org Studies have shown that the conversion of maleic acid increases with rising temperature. ijcea.org

Molar Ratio: The molar ratio of alcohol to maleic acid is a crucial factor. Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of maleic acid. ijcea.org However, beyond a certain point, further increasing the molar ratio may not significantly enhance the final conversion. For instance, in one study, no significant difference in the final conversion of maleic acid was observed when the molar ratio of maleic acid to ethanol was increased from 1:8 to 1:10. ijcea.org

Catalyst Loading: The amount of catalyst used, or catalyst loading, directly impacts the reaction rate. An increase in catalyst loading generally leads to a higher fractional conversion of maleic acid because more active sites are available for the reaction. ijcea.org

Stirring Speed: In heterogeneous catalytic reactions, the speed of agitation is important to overcome mass transfer limitations. Initially, increasing the stirring speed can enhance the reaction rate by improving the contact between reactants and the catalyst. However, once the external mass transfer resistance is eliminated, further increases in stirring speed may not affect the reaction rate.

Particle Size: The particle size of a solid catalyst can influence the reaction rate, particularly when intraparticle diffusion is a limiting step. Smaller particle sizes provide a larger external surface area, which can lead to a higher reaction rate if the reaction is limited by external mass transfer.

Computational Modeling of Reaction Mechanisms and Product Formation

Computational analysis of organic reactions has become an invaluable tool for understanding molecular interactions and predicting the outcomes of novel reactions. sciforum.net These theoretical models offer deep insights into multi-step mechanisms by allowing for a stepwise examination of the reaction pathway. sciforum.net In the context of the synthesis of this compound, computational modeling, particularly through semi-empirical and quantum chemical calculations, has been employed to elucidate the reaction mechanism and to understand the factors governing product distribution.

Detailed Research Findings

Research combining experimental work with computational analysis has been conducted on the esterification of maleic anhydride with various straight-chain alcohols, providing a model for the formation of the corresponding monoesters, including the monoethyl ester. sciforum.net These studies utilize computational methods to determine if the formation of byproducts, such as diesters, is driven by thermodynamic or kinetic factors. sciforum.net

A proposed mechanism for the formation of this compound from maleic anhydride and ethanol, supported by computational analysis, involves three key steps:

Alcohol Attachment: The process begins with the attachment of the alcohol (ethanol) to one of the two carboxyl oxygens of the maleic anhydride molecule. This leads to the formation of a tetrahedral intermediate, specifically 5-Ethoxy-5-hydroxy-5H-furan-2-one. sciforum.net Computational models show a significant net decrease in single point energy for this step, indicating a thermodynamically favorable process. For instance, the formation of this intermediate shows a calculated energy decrease of 262.64 kJ/mol relative to the reactants. sciforum.net

Ring Opening: The second step involves the opening of the anhydride ring. This transformation results in the final product, this compound (But-2-enedioic acid monoethyl ester). sciforum.net The energy difference between the ring-opened product and the initial intermediate is relatively small, calculated to be only 28.85 kJ/mol, suggesting this step is also energetically feasible. sciforum.net

Product Formation (Monoester vs. Diester): Computational models are particularly useful for predicting whether the reaction will predominantly yield the monoester or proceed further to form a diester. By calculating and comparing the theoretical single point energies of the monoester and diester products, researchers can predict the product distribution. sciforum.net

Studies have found a strong correlation between the calculated energy differences and the experimentally observed product ratios. When the energy difference between the potential monoester and diester products is large (greater than 50 kJ/mol), the monoester is typically the sole or major product. sciforum.netsciforum.net However, for reactions where this energy difference is smaller, a mixture of both monoester and diester is often formed. sciforum.netsciforum.net In the specific case of the reaction with ethanol, a decrease in the formation of the diester product is observed compared to the reaction with methanol, a finding that aligns with computational predictions. sciforum.net

The theoretical calculations for these models are often performed using semi-empirical methods, such as PM3, with software like SPARTAN®. sciforum.net More rigorous quantum chemical studies on maleic acid itself, employing Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset to the 2nd order (MP2) with various basis sets (e.g., 6-311++G(d,p)), provide a foundational understanding of the reactant's conformational energies and structures, which is critical for accurate reaction modeling. acs.orgnih.gov

Data Tables

The following table summarizes the findings from a computational analysis of the esterification of maleic anhydride with a series of straight-chain alcohols. It compares the calculated single point energies for the resulting monoester and diester products.

Reaction No.AlcoholMonoester Energy (kJ/mol)Diester Energy (kJ/mol)Energy Difference (kJ/mol)
11-Methanol-1011.64-992.59-19.05
21-Ethanol-1248.51-1229.46-19.05
31-Propanol-1485.38-1466.33-19.05
41-Butanol-1722.25-1750.4328.18
51-Pentanol-1959.12-2034.5175.39
63-Pentanol-1959.12-2023.8064.68
71-Hexanol-2195.99-2318.59122.60
81-Octanol-2670.00-2886.75216.75
91-Decanol-3143.00-3454.91311.91

Data sourced from computational analysis of maleic anhydride esterification. sciforum.net A negative energy difference indicates the monoester is lower in energy, while a positive difference indicates the diester is lower in energy.

Reactivity and Chemical Transformations of Maleic Acid Monoethyl Ester

Polymerization Research of Maleic Acid Monoethyl Ester

This compound demonstrates significant reactivity, enabling its use in the synthesis of various polymeric structures. Unlike dialkyl esters of maleic acid, which polymerize slowly and with difficulty to yield low molecular weight, soluble products, monoesters of maleic acid polymerize readily. google.com This reactivity allows for both the creation of homopolymers and the incorporation into copolymers with a wide range of other polymerizable organic compounds. google.com

The monoesters of maleic acid, including the monoethyl ester, undergo homopolymerization quite readily, particularly in the presence of catalysts. google.com This reaction is distinct from the polymerization of its diester counterparts. While dialkyl maleates produce polymers that are often semi-liquid or brittle solids soluble in common organic solvents, the homopolymers of maleic acid monoesters are typically infusible and practically insoluble in these solvents, indicating a relatively high molecular weight. google.com

Research has shown that these monoesters can change into a colorless, transparent, rubbery polymer upon standing at room temperature for several days. google.com The polymerization can be accelerated by heating, but if not carefully controlled, the reaction can proceed with almost explosive violence. google.com When the polymerization is conducted in a solution, the resulting polymer precipitates as a white powder as it is formed. google.com The physical properties of the resulting polymer can be influenced by the specific alkyl group of the ester; for instance, polymers from methyl esters are harder than those obtained from ethyl or higher alkyl esters. google.com

This compound can be copolymerized with other polymerizable organic compounds to form joint polymers, also known as copolymers, with widely varying properties. google.com The inclusion of the monoester introduces free carboxyl groups into the polymer structure, which can be further modified, for example, by reacting with metal oxides or hydroxides to form salts. google.com

Copolymers can be formed between this compound and derivatives of acrylic and methacrylic acid, such as their esters, nitriles, amides, and anhydrides. google.com The copolymerization of maleic acid or its derivatives with acrylic monomers often results in a polymer chain where the maleic and acrylic units alternate. atamanchemicals.com This alternating tendency is due to their complementary reactivity ratios, which leads to polymers with uniform sequences and predictable properties. atamanchemicals.com The incorporation of the maleic acid moiety introduces carboxylic acid functional groups along the polymer backbone, enhancing the polymer's functionality through potential hydrogen bonding, ionic interactions, or crosslinking. atamanchemicals.com Even with as little as 20% of the maleic acid monoester, many of the resulting copolymers are insoluble in common organic solvents and are practically infusible. google.com

Vinyl esters and ethers are another class of compounds that can be copolymerized with this compound. google.com The copolymerization of vinyl ethers with maleic anhydride (B1165640), a precursor to the monoester, has been shown to proceed in a nearly alternating manner. nih.gov This process yields copolymers with alternating hydrophilic maleic acid units and hydrophobic vinyl ether units after hydrolysis of the anhydride. nih.gov This principle extends to the monoester, allowing for the creation of amphiphilic copolymers. A significant example of this is the copolymerization with methyl vinyl ether.

Maleic anhydride, a closely related precursor, has been shown to readily copolymerize with isoprene (B109036) in the presence of a free radical initiator like benzoyl peroxide. researchgate.net Studies of this system suggest the formation of nearly-alternating copolymers. researchgate.net Alternating copolymerization of isoprene with maleic anhydride has also been achieved using a rare earth coordination catalyst. jlu.edu.cn This reactivity indicates the potential for this compound to be incorporated into copolymers with isoprene, creating functionalized elastomers.

Poly(methyl vinyl ether-alt-maleic ethyl monoester), often abbreviated as PMVE/MA-ES, is a significant copolymer derived from methyl vinyl ether and maleic anhydride, which is subsequently esterified. This polymer is noted for its biocompatibility, biodegradability, and mucoadhesive properties. nih.govresearchgate.net It is commercially available, typically as a solution in ethanol (B145695). sigmaaldrich.com

The synthesis often involves the initial copolymerization of methyl vinyl ether and maleic anhydride, followed by a reaction with an alcohol to form the monoester derivative. nih.gov PMVE/MA-ES is valued for its film-forming capabilities, producing films with good clarity, adhesion, and moisture resistance. sigmaaldrich.com The presence of the acid group promotes adhesion to various surfaces, including glass, metals, and plastics. sigmaaldrich.com

These properties have led to its investigation and use in various biomedical applications. Researchers have successfully synthesized electrospun nanofibers using PMVE/MA-ES as a building polymer. researchgate.netresearchgate.net These nanofibers, with diameters typically less than 150 nm, can be loaded with therapeutic agents. researchgate.net For example, 5-aminolevulinic acid (5-ALA) has been incorporated into these nanofibers with a high encapsulation efficiency of 97 ± 1%. researchgate.net The resulting materials show promise as vehicles for photodynamic therapy. researchgate.net Furthermore, PMVE/MA-ES has been explored as a material for cell encapsulation, demonstrating the potential to form more resilient capsule shells compared to traditional materials like alginate. nih.gov

Interactive Table: Properties and Applications of PMVE/MA-ES

PropertyDescriptionSource(s)
Biocompatibility Well-tolerated in biological systems. nih.govresearchgate.net
Biodegradability Capable of being decomposed by biological agents. nih.govresearchgate.net
Bioadhesivity Adheres to biological tissues. nih.govresearchgate.net
Film-Forming Forms clear, adhesive, and moisture-resistant films. sigmaaldrich.com
Solubility Commercially available as a 50 wt. % solution in ethanol. sigmaaldrich.com
Application 1 Drug Delivery: Used to create electrospun nanofibers for encapsulating therapeutic agents like 5-aminolevulinic acid. researchgate.netresearchgate.net
Application 2 Cell Encapsulation: Investigated as a material to form resilient capsules for cells. nih.gov
Application 3 Coatings/Adhesives: Functions as an emulsion stabilizer and binding agent in cosmetics and coatings. sigmaaldrich.com

Copolymerization with Other Polymerizable Organic Compounds

Poly(methyl vinyl ether-alt-maleic ethyl monoester) (PMVE/MA-ES) Synthesis and Applications
Blends with Poly(methyl methacrylate) (PMMA) for Organic Coatings

This compound can be copolymerized with other monomers, such as methyl methacrylate (B99206), to form polymers with varied properties. These joint polymers often exhibit insolubility in common organic solvents. For instance, a joint polymer of a maleic acid monoester and methyl methacrylate results in a fine, white powder. This powder is insoluble in acetone (B3395972) and ethyl acetate (B1210297) but will swell in benzene (B151609) and ethylene (B1197577) dichloride google.com. Such characteristics are relevant for the development of organic coatings where durability and solvent resistance are desired. The properties of the final polymer, including hardness, can be adjusted based on the relative amounts of the constituent monomers google.com. Copolymers of acrylic and maleic acid are noted for their excellent film-forming capabilities, adhesion to various surfaces, and their role as effective dispersants in coatings, which enhances gloss and color uniformity atamanchemicals.com.

Electrospun Nanofibers for Bioengineered Nanostructures

In the field of bioengineering, new materials are continuously sought for developing advanced nanostructures. Poly(methyl vinyl ether-alt-maleic ethyl monoester) (PMVEMA-ES), a polymer derivative of this compound, has been successfully used for the first time as a building block for synthesizing electrospun nanofibers. These nanofibers can be further functionalized by incorporating other materials, such as conjugated polyelectrolytes, without altering the morphology of the nanofiber structure. The resulting nanofibers typically have diameters of less than 150 nm.

The electrospun nanofibers derived from poly(methyl vinyl ether-alt-maleic ethyl monoester) serve as effective vehicles for drug delivery. A key application is the incorporation of 5-aminolevulinic acid (5-ALA), a photosensitizer precursor. Research has demonstrated a high encapsulation efficiency for 5-ALA within these nanofibers.

ParameterValue
Encapsulation Efficiency of 5-ALA97 ± 1%

The release of the encapsulated drug from these polymeric matrices is rapid and follows Higuchi kinetics. This model suggests that the drug release is governed by diffusion.

A crucial aspect of developing biomaterials is ensuring their biocompatibility. Studies conducted on the nanofibers, in the absence of light, found no toxicity in HaCaT (human keratinocyte) and SW480 (human colon adenocarcinoma) cell lines.

Furthermore, the loaded 5-ALA within the nanofibers remains functional. Once administered, it is internalized by cells and acts as a substrate for the generation of protoporphyrin IX, a potent photosensitizer. This indicates that these nanofiber-based pharmaceutical vehicles are highly suitable for applications in photodynamic therapy.

3.1.2.4.2.1. Drug Loading and Release Kinetics[16]3.1.2.4.2.2. Cell Line Toxicity and Photodynamic Therapy Applications[16]

Influence of Catalyst and Heating Control on Polymerization

Monoesters of maleic acid exhibit a high readiness to polymerize, a process that is significantly accelerated in the presence of catalysts such as organic peroxides (e.g., benzoyl peroxide) google.com. However, the polymerization reaction is highly exothermic and requires careful management.

Key Polymerization Control Factors:

Catalyst Concentration: The amount of catalyst must be precisely controlled.

Heating: The application of heat must be carefully managed to prevent uncontrolled reactions.

Failure to control these parameters can lead to polymerization that is almost explosive in its violence google.com. The reaction can be carried out in solution, where the resulting polymer precipitates as it is formed, or in an aqueous emulsion google.com.

Characteristics of Resulting Polymers (Solubility, Molecular Weight, Hardness)

Polymers derived from maleic acid monoesters possess distinct physical and chemical properties that differ significantly from polymers of their diester counterparts. While polymers from dialkyl esters of maleic acid are often semi-liquid or brittle solids with low molecular weight and solubility in common organic solvents, polymers from monoesters are quite different google.com.

PropertyDescription
Solubility Practically insoluble in common organic solvents google.com.
Molecular Weight Relatively high molecular weight google.com.
Thermal Behavior Infusible (do not melt or flow when heated) google.com.
Hardness Can range from hard and brittle to somewhat soft, depending on the specific alcohol group in the ester. Polymers from methyl esters are harder than those from ethyl or higher alkyl groups google.com.

Presence of Free Carboxyl Groups in Polymers

A defining characteristic of polymers synthesized from maleic acid monoesters is the retention of free carboxyl groups (-COOH) in their structure google.com. This is because the polymerization occurs via the double bond, leaving the carboxylic acid functional group of the monoester intact.

The presence of these free carboxyl groups imparts the character of a polybasic acid to the polymer. This functionality is significant as it allows for further chemical modification of the polymer's properties by reacting it with basic substances or salts google.com.

Reactions with Nucleophiles and Electrophiles

This compound possesses several reactive sites that are susceptible to attack by both nucleophiles and electrophiles. A nucleophile, an electron-rich species, can attack the electron-deficient carbonyl carbon of the ester group. masterorganicchemistry.com Conversely, an electrophile, an electron-deficient species, can react with the electron-rich carbon-carbon double bond. The reactivity is influenced by the electronic properties of the molecule, where the ester group acts as an electron-withdrawing group, affecting the electron density of the double bond.

In biological systems, the interaction between electrophiles and nucleophiles can mediate physiological functions, but irreversible reactions can also be associated with pathogenic processes. nih.gov The reactivity of these interactions can often be predicted by the Hard and Soft, Acids and Bases (HSAB) theory, which suggests that soft electrophiles react preferentially with soft nucleophiles. nih.gov

Research into the radical reactions of maleic acid and its derivatives provides insight into its electronic behavior. Studies have investigated the rate coefficients of radical addition to maleic and fumaric acids. researchgate.net For instance, the reactions of nucleophilic radicals such as •CH2OH, CH3•CHOH, and (CH3)2•COH and the electrophilic radical Cl2•- with maleic acid and its esters have been examined. The reactivity was observed to be pH-dependent, which corresponds to the different protonation states of the acid. researchgate.net With maleic acid, the monoanion form demonstrated the highest reactivity toward nucleophilic radicals and the lowest reactivity toward electrophilic radicals. researchgate.net

The rate coefficients for the reaction of the 2-hydroxy-2-propyl radical ((CH3)2•COH), a nucleophilic radical, with maleic acid and its diethyl ester have been determined. researchgate.net

Reaction Rate Coefficients of Nucleophilic Radical Addition researchgate.net
ReactantRadical SpeciesRate Coefficient (mol⁻¹ dm³ s⁻¹)
Maleic Acid (neutral)(CH₃)₂•COH1.3 x 10⁸
Diethyl Maleate (B1232345)(CH₃)₂•COH4.7 x 10⁸

Diene Synthesis Reactions (Diels-Alder Type Cycloaddition)

This compound can function as a dienophile in Diels-Alder reactions due to its carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carboxyl and ester groups. The Diels-Alder reaction is a powerful tool in organic synthesis, involving the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net Derivatives of maleic acid, such as maleic anhydride, are commonly employed as dienophiles in these reactions. researchgate.netorganicreactions.org

The reaction involves the concerted interaction of the π-electrons of the diene and the dienophile. For example, maleic anhydride readily reacts with dienes like cyclopentadiene (B3395910) to form a bicyclic adduct. nih.govgordon.edu Similarly, this compound is expected to react with various dienes to yield corresponding cyclohexene (B86901) derivatives.

A typical example is the reaction with a conjugated diene like cyclopentadiene. This reaction leads to the formation of a norbornene derivative. The stereochemistry of the product is typically endo, a result of the secondary orbital interactions between the diene and the dienophile during the transition state.

Examples of Diels-Alder Reactions with Maleic Acid Derivatives
DieneDienophileResulting Adduct StructureReference
CyclopentadieneMaleic AnhydrideBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride nih.govgordon.edu
HexachlorocyclopentadieneMaleic Anhydride1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hept-2-ene-endo-cis-5,6-dicarboxylic anhydride nih.gov
ButadieneMaleic Anhydride4-Cyclohexene-1,2-dicarboxylic anhydride researchgate.net

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, the ethyl group can be replaced by a different alkyl group from another alcohol. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or one of the products (e.g., ethanol) is removed from the reaction mixture as it forms. wikipedia.org

Acid-Catalyzed Transesterification: Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, which increases its electrophilicity. The nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the new ester. wikipedia.orgmasterorganicchemistry.com

The kinetics of the esterification of maleic anhydride with various alcohols have been studied. The first step, the formation of the monoester (like monoethyl maleate), is rapid. The subsequent esterification to the diester is a slower, catalyst-dependent process. ppor.az This indicates that under transesterification conditions, both the ester and the carboxylic acid group of this compound could potentially react, depending on the reaction conditions and the catalyst used.

General Transesterification Reaction
Reactant 1Reactant 2CatalystProduct 1Product 2
This compoundR-OH (Alcohol)Acid (e.g., H₂SO₄) or Base (e.g., NaOR)Maleic Acid Mono-R-EsterEthanol

Advanced Analytical Methodologies for Maleic Acid Monoethyl Ester

Chromatographic Techniques (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating the monoester from the starting materials (maleic acid or anhydride), the diester product, and the alcohol.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common chromatographic method for analyzing Maleic Acid Monoethyl Ester and related non-volatile compounds. hmdb.ca Reversed-phase (RP) columns, such as ODS (C18), are frequently used with a mobile phase consisting of a mixture of water (often acidified with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. hmdb.ca Detection is typically performed using a UV detector set to the absorbance maximum of the analyte. hmdb.ca HPLC allows for the simultaneous quantification of maleic acid, the monoester, and the diester in a single run.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an advancement of HPLC that uses smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. The principles of separation and detection are the same as in HPLC, making it a highly efficient technique for analyzing reaction mixtures containing this compound.

Gas Chromatography (GC) : As mentioned in the context of GC-MS, GC is suitable for analyzing volatile compounds. zbaqchem.com For this compound, direct injection can be problematic due to its low volatility and potential for thermal degradation. Therefore, derivatization to a more volatile ester (e.g., methyl or ethyl ester of the carboxylic acid group) is the standard procedure before GC analysis. acs.org The separation is typically achieved on a capillary column with a polar stationary phase. zbaqchem.com

Table 2: Typical Chromatographic Conditions for Maleic Acid/Ester Analysis

TechniqueColumn TypeTypical Mobile Phase / Carrier GasDetector
HPLC/UPLCReversed-Phase (e.g., C18)Water/Methanol or Acetonitrile with AcidUV-Vis (Photodiode Array)
GC (after derivatization)Capillary with Polar Stationary PhaseHelium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)

Potentiometric Determination of Acid, Maleic Acid, and Monoester Content

Potentiometric titration is a classic and reliable method for determining the concentration of acidic species in a mixture. This technique is based on monitoring the change in pH (or potential) of a solution as a titrant of known concentration is added.

In a reaction mixture for the synthesis of this compound, three acidic components may be present: unreacted maleic acid (a diprotic acid), the product this compound (a monoprotic acid), and any catalyst if it is acidic. Because maleic acid has two dissociation constants (pKa values) and the monoester has one, they can be differentiated by titration with a strong base, such as sodium hydroxide. The titration curve will show distinct equivalence points corresponding to the neutralization of the different acidic protons. This method is particularly useful for determining the total acid number of a sample and for quantifying the concentrations of the different acids present in the reaction system.

Determination of Conversion Rates

The conversion rate in the synthesis of this compound is a measure of how much of a reactant has been consumed. It is typically calculated based on the limiting reactant, which is often maleic anhydride (B1165640) or maleic acid. Analytical techniques are used to measure the concentration of this reactant at the beginning of the reaction (t=0) and at a given time (t).

The conversion (X) can be calculated using the formula: X = (Initial Concentration - Concentration at time t) / Initial Concentration

Methods for determining these concentrations include:

HPLC : By creating a calibration curve, the peak area of the reactant can be directly converted to its concentration at various time points.

Titration : The total acidity of the reaction mixture, determined by methods like potentiometric titration, can be monitored over time. The decrease in total acidity corresponds to the conversion of dicarboxylic acid to the monoester.

NMR Spectroscopy : Quantitative NMR (qNMR) can be used by integrating the signal of the reactant and comparing it to the signal of a known internal standard.

Techniques for Studying Reaction Kinetics

Studying the reaction kinetics of the formation of this compound involves determining the reaction rate, order, and activation energy. This is achieved by systematically measuring the rate of reaction under different conditions.

The general procedure involves:

Experimental Setup : The reaction is typically carried out in an isothermal batch or semi-batch reactor where temperature can be precisely controlled.

Data Collection : Samples are withdrawn from the reactor at regular intervals.

Analysis : Each sample is analyzed using one of the techniques described above (e.g., HPLC, titration) to determine the concentration of reactants and products.

Kinetic Analysis : The concentration data versus time is then plotted and fitted to various rate law models (e.g., first-order, second-order) to determine the reaction order with respect to each reactant and the rate constant (k). By repeating the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Kinetic studies on the esterification of maleic anhydride have shown that the first step, the formation of the monoester, is very rapid, while the subsequent reaction to form the diester is slower and often requires a catalyst.

Computational Chemistry and Theoretical Studies of Maleic Acid Monoethyl Ester

Computational Modeling of Reaction Mechanisms and Energetics

The esterification of maleic anhydride (B1165640) with alcohols is a fundamental reaction that can lead to the formation of both monoesters, such as Maleic Acid Monoethyl Ester, and diesters. Computational modeling has been employed to investigate the mechanisms and energetics of these reactions.

A key area of study is the two-stage reaction process. The first stage involves a rapid reaction to form the monoester, which is then followed by a slower, reversible reaction to form the diester. pan.pl Kinetic studies on the esterification of maleic anhydride with various butanols have shown that the reaction kinetics can be of the second order with respect to both the acid and the alcohol. pan.pl

Computational models, including semi-empirical calculations, have been utilized to correlate experimental data with theoretical predictions. These models help in understanding the energy differences that dictate product formation. For instance, a significant energy difference (greater than 50 kJ/mol) between the reactants and the transition state has been found to favor the formation of the monoester as the sole product. ppor.az When this energy difference is smaller, a mixture of both monoester and diester adducts is typically observed. ppor.az This demonstrates a strong correlation between computational predictions and experimental outcomes in the esterification of maleic anhydride. ppor.az

Prediction of Product Formation and Thermodynamics

Theoretical calculations are instrumental in predicting the likely products of the esterification of maleic anhydride. By analyzing the thermodynamics of the reaction, researchers can forecast the yield of monoesters versus diesters under specific conditions.

The formation of this compound from maleic anhydride and ethanol (B145695) is the first step in a series-parallel reaction. soton.ac.uk Computational analysis helps in understanding the factors that influence the reaction rate and product selectivity. Factors such as temperature, catalyst type, and reactant molar ratios significantly affect the reaction's progress. soton.ac.uk

Computational models have successfully predicted that under certain conditions, the monoester can be the predominant or even the only product. ppor.az For example, a computational model using semi-empirical methods indicated that a large energy barrier for the second esterification step would result in the monoester being the exclusive product. ppor.az These predictive capabilities are crucial for optimizing reaction conditions to achieve high yields of the desired monoester.

Table 1: Predicted Product Formation Based on Computational Modeling

Energy Difference (kJ/mol) Predicted Product(s)
> 50 Monoester only
< 50 Monoester and Diester

Data derived from computational studies on maleic anhydride esterification. ppor.az

Studies on Polymorphism of Related Compounds (e.g., Maleic Acid)

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical phenomenon in materials science, affecting the physicochemical properties of a compound. While specific studies on the polymorphism of this compound are not widely documented, extensive research has been conducted on the polymorphism of the parent compound, maleic acid. researchgate.net

The study of maleic acid has revealed the existence of different polymorphs, with computational methods playing a key role in predicting and rationalizing their appearance. researchgate.net The unexpected discovery of a new polymorph of maleic acid prompted computational investigations to understand its predictability and the potential for other, yet undiscovered, forms. researchgate.netrsc.org

Computational modeling allows for the rationalization of why certain polymorphic forms appear and provides insight into other potential crystal structures that might emerge. researchgate.net By performing lattice energy minimizations, researchers can compare the energies and densities of known polymorphs with those of predicted structures. researchgate.net These computational studies serve as a powerful tool to anticipate and understand the complex polymorphic behavior of crystalline materials like maleic acid. researchgate.net

Table 2: Observed and Predicted Polymorphs of Maleic Acid

Polymorph Status Computational Insight
Form I Known Energy minimized structure serves as a benchmark
Form II Newly Discovered Emergence rationalized through computational modeling
Other Forms Predicted Low-energy crystal structures suggest potential for future discovery

Based on computational polymorphism studies of maleic acid. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like maleic acid and its esters. uc.ptmdpi.com These calculations provide detailed information on molecular geometry, vibrational frequencies, and relative energies of different conformers. uc.pt

For maleic acid, quantum chemical calculations at different levels of theory (Hartree-Fock, Møller-Plesset, and DFT) have been used to determine the most stable conformers. uc.pt The lowest energy conformer of maleic acid is predicted to have a nearly planar structure featuring an intramolecular hydrogen bond. uc.pt A second, less stable conformer is nonplanar with a different arrangement of its carboxylic groups. uc.pt

These theoretical approaches are broadly applicable to its esters. For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly employed for the geometric optimization of ester molecules. mdpi.com The insights gained from such calculations on maleic acid provide a solid foundation for understanding the structural and electronic properties of its derivatives, including this compound.

Table 3: Theoretical Levels Used in Quantum Chemical Calculations of Maleic Acid

Calculation Method Basis Set Key Findings
Hartree-Fock (HF) 6-31G(d,p) Prediction of stable conformers
Møller-Plesset (MP2) 6-31G(d,p) Relative energies and geometries of conformers
Density Functional Theory (B3LYP) 6-31G(d,p) Accurate prediction of the lowest energy conformer structure

Information from quantum chemical studies on maleic acid. uc.pt

Applications of Maleic Acid Monoethyl Ester in Advanced Materials and Chemical Synthesis

Monomer in Polymer Synthesis

Maleic acid monoethyl ester functions as a monomer in the synthesis of various polymers. Its polymerizability, often in conjunction with other monomers, allows for the creation of copolymers with a range of properties. These esters can undergo polymerization, although sometimes with more difficulty than other types of esters like those of acrylic acid. The polymerization process can be initiated by catalysts and may require heating. The resulting polymers can range from semi-liquid masses to brittle solids and are often soluble in common organic solvents.

One of the key features of polymers derived from this compound is the presence of free carboxyl groups. This characteristic imparts a polybasic acid nature to the polymer, enabling further modifications such as salt formation or esterification. This functionality allows for the tailoring of the polymer's properties for specific applications. For instance, these polymers can be incorporated into the preparation of polyhydric alcohol-polybasic acid condensation products.

The copolymerization of maleic acid and its derivatives, like the monoethyl ester, with other monomers such as acrylic acid and acrylamide has been explored to create superabsorbent polymers. Research has shown that the inclusion of maleic acid in the polymer structure plays a crucial role in the water absorbency of the resulting material. For example, a superabsorbent polymer synthesized from acrylic acid, acrylamide, and maleic acid demonstrated a water absorbency capacity of 1348 g/g in distilled water. nih.govresearchgate.net

Below is a table summarizing the properties of polymers derived from maleic acid esters:

PropertyDescription
Physical StateCan range from semi-liquid masses to brittle solids. google.com
SolubilityGenerally soluble in most common organic solvents. google.com
Molecular WeightTypically have a relatively low molecular weight. google.com
Functional GroupsContain free carboxyl groups, giving them the character of polybasic acids. google.com

Components in Resins and Coatings

This compound is a component in the formulation of various resins and coatings, contributing to properties such as hardness, adhesion, and gloss. Maleic resins, which are a type of synthetic resin, are produced from maleic modified rosin that is then esterified with a polyalcohol. These resins are valued in the coatings and printing ink industries for their fast-drying characteristics, high gloss, and good adhesion. schem.net

In the realm of coatings, maleic resins are utilized as binders in different types of coatings, including those that are solvent-based, powder-based, and water-based. Their ability to dry quickly and adhere well makes them suitable for applications in the automotive, industrial, and construction sectors. schem.net For instance, rosin-modified maleic acid resins are widely used in wood paints and topcoats due to their fast-drying film, good water resistance, high hardness, and resistance to yellowing. schem.net

Maleic resins also find application in the production of printing inks, where they serve as a binder. schem.net Their high gloss and excellent pigment wetting properties are particularly beneficial for flexographic and gravure printing inks used in packaging and labels. schem.net The properties of maleic resins make them advantageous over other ink binders, offering fast drying times, a high gloss finish, and strong adhesion to various substrates like metals, plastics, and paper. schem.net

The following table outlines the key applications of maleic resins in coatings and inks:

ApplicationKey Benefits
Solvent-based, powder, and water-based coatingsFast drying, excellent adhesion. schem.net
Wood paints and topcoatsFast drying, water resistance, high hardness, non-yellowing. schem.net
Printing inks (flexographic and gravure)High gloss, good adhesion, excellent pigment wetting. schem.net
Ballpoint inks, French polish, liquid inks, and picture varnishContributes to the desired consistency and finish. esaar.com

Surfactant Synthesis and Properties

This compound serves as a precursor in the synthesis of various surfactants, which are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Anionic maleic monoester carboxylate polymeric surfactants have been synthesized by reacting maleic anhydride (B1165640) with alcohols of varying chain lengths, followed by neutralization. researchgate.net These surfactants have been shown to possess low critical micelle concentrations (CMC), indicating their efficiency in forming micelles, and they exhibit good surface and interfacial activity. researchgate.net

The synthesis process for these surfactants typically involves a multi-step reaction. For example, some anionic maleic surfactants are created through a three-step process starting with the ring-opening of maleic anhydride, followed by O-alkylation and then quaternization of an amino group. researchgate.net Another method involves the esterification of maleic acid anhydride with compounds containing hydroxyl groups, such as fatty alcohols and their ethoxylates, to produce mono- or diesters. neutronco.com These esters can then be sulfonated to create sulfosuccinates, which are a class of anionic surfactants. neutronco.com

Surfactants derived from maleic acid esters have a wide range of applications. Sulfosuccinic acid monoalkyl esters, for instance, are known for being good-foaming surfactants with excellent skin compatibility, making them suitable for use in personal care products like shower gels and shampoos. neutronco.com On the other hand, sulfosuccinic acid dialkyl esters are weak-foaming surfactants with good wetting power, which makes them useful as rapid wetting agents in the textile industry. neutronco.com

The table below summarizes the types and properties of surfactants derived from maleic acid esters:

Surfactant TypeKey PropertiesCommon Applications
Anionic maleic monoester carboxylate polymeric surfactantsLow critical micelle concentration, good surface and interfacial activity. researchgate.netEmulsion polymerization. researchgate.net
Sulfosuccinic acid monoalkyl estersGood foaming, excellent skin compatibility. neutronco.comPersonal care products (e.g., shampoos, shower gels). neutronco.com
Sulfosuccinic acid dialkyl estersWeak foaming, good wetting power. neutronco.comTextile industry (rapid wetting agents), agriculture, paints. neutronco.com

Adhesives for Paper and Textiles

Maleic acid and its esters, including the monoethyl ester, are utilized in the formulation of adhesives for various materials, including paper and textiles. Maleic acid-based adhesives are known for their strong bond strength and durability. In the construction industry, these adhesives are used for bonding a wide range of materials such as wood, concrete, metals, and plastics.

In the context of paper and textiles, the adhesive properties of maleic acid derivatives can be leveraged to create strong and lasting bonds. For instance, hot melt adhesive and sealant compositions have been developed based on ionomers of random copolymers that include this compound as a carboxylated monomer. google.com These adhesives exhibit high mechanical strength, good adhesion to various substrates, and flexibility at low temperatures. google.com

The versatility of maleic acid derivatives allows for their use in a variety of adhesive applications. They can be formulated into adhesives and sealants for bonding vehicle components in the automotive industry, providing a secure and durable seal. knowde.com Maleic acid can also be polymerized to form maleic acid resins, which are used as adhesives and sealants. knowde.com

The following table highlights the applications of maleic acid-based adhesives:

Application AreaSubstratesKey Adhesive Properties
ConstructionWood, concrete, metals, plastics. knowde.comStrong bond strength, durability. knowde.com
AutomotiveVehicle components. knowde.comSecure and durable seal. knowde.com
General PurposePaper, textiles, and other materials.Good adhesion and flexibility.

Chemical Intermediate in Agrochemicals and Dyes

This compound serves as a valuable chemical intermediate in the synthesis of various agrochemicals and dyes. Its reactive nature, due to the presence of the double bond and two different functional groups, allows it to be a starting material for a range of chemical transformations.

In the agrochemical industry, derivatives of maleic acid are used in the production of pesticides. For example, dimethyl maleate (B1232345) is used in the synthesis of the pesticide malathion. researchgate.net While this is a different ester, it illustrates the utility of maleic acid esters as intermediates in this sector. The fundamental reactivity of the maleate structure is key to its role in building more complex molecules.

In the dye industry, maleic acid can be used to improve the absorption and penetration of dyes into textile fibers. knowde.com By modifying the surface characteristics of the fabric, it helps ensure that dyes are distributed evenly and adhere effectively. knowde.com This leads to more vibrant and uniform coloration of textiles. knowde.com Maleic acid also promotes the adhesion of dyes to textile fibers, which is crucial for preventing dye bleeding and fading. knowde.com

The role of maleic acid derivatives as chemical intermediates is summarized in the table below:

IndustryApplicationFunction
AgrochemicalsSynthesis of pesticides.Serves as a building block for more complex molecules.
DyesTextile dyeing processes.Improves dye absorption, penetration, and adhesion. knowde.com

Use in Textiles and Leather Processing

Maleic acid and its derivatives, including the monoethyl ester, have applications in the processing of textiles and leather, contributing to improved product quality and performance. In textile finishing, maleic acid can be used to enhance the properties of fabrics. It can improve the absorption and penetration of dyes, leading to more vibrant and uniform colors. knowde.com Additionally, it promotes the adhesion of dyes to the fibers, which helps to prevent fading and bleeding. knowde.com

The use of maleic acid in textile processing can also contribute to the strength, durability, and wrinkle resistance of the final product. knowde.com Surfactants derived from maleic acid esters, such as sulfosuccinic acid dialkyl esters, are used as rapid wetting agents in the textile industry. neutronco.com These agents are important in various stages of textile processing, such as in spinning oils for nylon production. neutronco.com

In leather processing, surfactants and other chemical aids are used to enhance the tanning and finishing processes. sabic.com While the direct application of this compound in leather processing is not extensively detailed in the provided search results, the general utility of maleic acid derivatives in industrial processes suggests potential applications in this sector as well. Fatty acid esters, a related class of compounds, are used as additives in the impregnation of textiles and the smoothing of fibers. herwe-additives.de

The table below outlines the uses of maleic acid derivatives in textile and leather processing:

ProcessApplicationBenefit
Textile FinishingDyeingImproves dye absorption, penetration, and adhesion. knowde.com
Textile FinishingFabric TreatmentEnhances strength, durability, and wrinkle resistance. knowde.com
Textile ProcessingWetting AgentUsed as rapid wetting agents. neutronco.com
Leather ProcessingTanning and FinishingPotential use as a processing aid.

Application as a Plasticizer

Maleic acid esters, including the monoethyl ester, can function as plasticizers, which are substances added to materials to increase their flexibility, workability, and distensibility. hallstarindustrial.com Plasticizers work by being incorporated into a polymer matrix, where they increase the free volume of the system, thereby lowering the glass transition temperature (Tg) and making the material more flexible. hallstarindustrial.com

Maleic acid esters have been considered as alternative plasticizers for polymers like poly(vinyl chloride) (PVC). For example, acetylated malic acid alkyl esters, which are derivatives of a closely related acid, have been synthesized and evaluated as plasticizers for both PVC and poly(lactic acid) (PLA). These bio-based plasticizers have shown good performance, with some derivatives exhibiting enhanced plasticizing effects compared to commercial plasticizers.

The diesters of maleic acid are used in cosmetic products as plasticizers, emollients, and solvents. industrialchemicals.gov.au While the monoesters are noted to have different properties, the general application of maleic esters as plasticizers is established. The effectiveness of a plasticizer depends on its compatibility with the polymer, which is influenced by factors such as solubility parameter, molecular weight, and chemical structure. hallstarindustrial.com

The following table provides an overview of the application of maleic acid esters as plasticizers:

PolymerType of Maleic EsterKey Findings
Poly(vinyl chloride) (PVC)Acetylated malic acid alkyl estersGood plasticizing performance, some derivatives better than commercial plasticizers.
Poly(lactic acid) (PLA)Acetylated malic acid alkyl estersPlasticizing properties depend on the structure of the plasticizer.
Various PolymersDiesters of maleic acidUsed in cosmetics as plasticizers, emollients, and solvents. industrialchemicals.gov.au

Potential Use in Medical Practice

This compound is emerging as a significant monomer in the synthesis of advanced functional polymers for a variety of medical applications. Its chemical structure, featuring both a carboxylic acid and an ester group, allows for versatile copolymerization and subsequent functionalization, making it a valuable building block for creating biocompatible and stimuli-responsive materials. Research is actively exploring its use in sophisticated drug delivery systems and tissue engineering scaffolds.

Advanced Drug Delivery Systems

Copolymers derived from this compound are extensively investigated for their potential in creating sophisticated nanocarriers for therapeutic agents. These polymeric systems can be engineered to form nanostructures such as nanofibers, nanogels, and micelles, which can encapsulate drugs, enhance their solubility, and facilitate controlled release. researchgate.netcd-bioparticles.netnih.gov

One notable example is the copolymer poly(methyl vinyl ether-alt-maleic ethyl monoester) (PMVEMA-ES). This polymer has been successfully used to fabricate electrospun nanofibers for drug delivery. researchgate.netnih.gov In one study, these nanofibers were loaded with 5-aminolevulinic acid (5-ALA), a precursor for a photosensitizer used in photodynamic therapy. The research demonstrated the potential of this system as a pharmaceutical vehicle. researchgate.netnih.gov The nanofibers exhibited high encapsulation efficiency and favorable release kinetics, with no signs of toxicity to human cell lines in the absence of light. researchgate.netnih.gov

Table 1: Properties of PMVEMA-ES Electrospun Nanofibers for Drug Delivery

Property Finding Source
Building Polymer Poly(methyl vinyl ether-alt-maleic ethyl monoester) (PMVEMA-ES) researchgate.net
Loaded Drug 5-aminolevulinic acid (5-ALA) researchgate.netnih.gov
Average Nanofiber Diameter 60 ± 4 nm researchgate.net
5-ALA Encapsulation Efficiency 97 ± 1% researchgate.netnih.gov
In Vitro Biocompatibility No toxicity found in HaCaT and SW480 cell lines (in the absence of light) researchgate.netnih.gov

The versatility of these copolymers also extends to the formation of nanogels. By combining poly(methyl vinyl ether-alt-maleic monoethyl ester) with fluorescent conjugated polyelectrolytes, researchers have created multicolor nanogels. nih.gov These nanostructures show promise not only as drug carriers but also as bioimaging agents. nih.gov

pH-Responsive Systems for Targeted Therapy

The presence of the carboxylic acid group in the polymer backbone derived from this compound imparts pH-responsive properties. cd-bioparticles.netnih.gov This characteristic is particularly valuable for targeted drug delivery, as it allows for the design of "smart" systems that release their therapeutic payload in specific physiological environments, such as the acidic microenvironment of tumors or within cellular compartments like lysosomes. nih.gov

At physiological pH (around 7.4), the carboxylic acid groups are typically deprotonated, which can influence the polymer's conformation and its interaction with the encapsulated drug. nih.gov In an acidic environment, these groups become protonated, leading to changes in the polymer's structure and triggering the release of the drug. nih.gov

Research on nanogels formed from PMVEMA-Es and cationic polyfluorenes demonstrated this pH-dependent behavior. nih.gov These nanogels were loaded with the anticancer drug doxorubicin (DOX). The study showed that the nanogels could effectively hold the drug in acidic media and release it at physiological pH, a process monitored by changes in the fluorescence of both the nanocarrier and the drug. nih.gov This pH-responsive release mechanism is a key area of investigation for improving the efficacy of cancer therapies by ensuring the drug is released preferentially at the target site. cd-bioparticles.net

Application in Tissue Engineering

In the field of tissue engineering, materials derived from maleic acid and its esters are being explored for the fabrication of scaffolds that support cell growth and tissue regeneration. eurekalert.orgnih.gov The inherent biocompatibility of these polymers is a critical advantage. cd-bioparticles.netnih.gov While much of the research focuses on maleic acid or its anhydride precursor, the principles apply to its esters, which can be used to tune the polymer's properties.

For instance, maleic acid has been used to modify the surface of bacterial cellulose, a natural polymer with a unique 3D network structure. eurekalert.org The esterification process introduces carboxyl groups, which can enhance the material's suitability for tissue engineering by improving cell attachment and proliferation. eurekalert.org Similarly, copolymers like poly(propylene fumarate)-co-(propylene maleate), derived from maleic anhydride, have been investigated for creating biodegradable and crosslinkable polymer systems for bone regeneration scaffolds. researchgate.net The incorporation of the maleate monomer allows for the tuning of mechanical properties and degradation rates, which are crucial for successful tissue integration. nih.gov

The development of hydrogels from maleic acid and other biocompatible components for 3D printing of tissue scaffolds is another promising area. nih.gov These hydrogels can be formulated to have high resolution and fidelity, allowing for the creation of complex, patient-specific scaffold structures. nih.gov

Future Research Directions for Maleic Acid Monoethyl Ester

Exploration of Novel Synthesis Routes

The conventional synthesis of maleic acid monoethyl ester typically involves the esterification of maleic acid or its anhydride (B1165640) with ethanol (B145695). Future research is poised to move beyond these traditional methods towards more efficient, selective, and sustainable pathways.

Biocatalytic Synthesis: A primary avenue for future investigation is the use of enzymes, such as lipases and esterases, as catalysts. Biocatalysis offers the potential for high selectivity under mild reaction conditions (lower temperature and pressure), which can reduce energy consumption and minimize the formation of byproducts. Research should focus on enzyme screening, immobilization techniques to enhance catalyst reusability, and reaction engineering to optimize yield and purity.

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time compared to batch processes. Future work could develop microreactor systems for the synthesis of this compound, enabling safer handling of reagents and potentially higher yields. Integrating reaction and separation steps, such as in reactive distillation, could further intensify the process, leading to significant economic and environmental benefits.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, presents an intriguing, environmentally friendly alternative. Research in this area would explore the feasibility of inducing the esterification reaction through mechanical force, potentially eliminating the need for bulk solvents and simplifying product purification.

Table 1: Comparison of Synthesis Routes for this compound

Synthesis Route Typical Catalyst/Method Potential Advantages Key Research Challenges
Conventional Esterification Mineral acids (e.g., Sulfuric Acid) Established technology, low catalyst cost Catalyst removal, corrosion, byproduct formation
Biocatalytic Synthesis Lipases, Esterases High selectivity, mild conditions, green process Enzyme cost and stability, catalyst immobilization
Continuous Flow Chemistry Solid acid catalysts in packed beds Enhanced safety and control, easy scalability Reactor design, catalyst deactivation

| Mechanochemistry | Ball milling | Solvent-free, reduced waste | Scalability, understanding reaction mechanism |

Development of Advanced Catalytic Systems

Catalysis is central to the production of this compound, and the development of novel catalysts is critical for improving process efficiency and sustainability.

Heterogeneous Solid Acid Catalysts: A major research thrust is the design of robust, reusable solid acid catalysts to replace corrosive and difficult-to-separate homogeneous catalysts. isites.info Promising candidates for investigation include functionalized mesoporous silicas, zeolites, metal-organic frameworks (MOFs), and ion-exchange resins. isites.info Future studies should focus on tailoring the acidic properties and porous structures of these materials to maximize activity and selectivity for mono-ester formation. For instance, studies on the esterification of maleic acid with butanol have shown that ion exchange resins like Amberlyst 131H+ can be highly effective. isites.info

Nanocatalysis: The application of nanocatalysts offers high surface-to-volume ratios, which can lead to enhanced catalytic activity. Research could explore the use of magnetic nanoparticles functionalized with acidic groups, allowing for easy catalyst recovery using an external magnetic field.

Dual-Function Catalysts: The development of catalysts capable of performing multiple reaction steps in a single pot is a key goal of modern chemical synthesis. For example, a catalyst that could facilitate the conversion of a bio-derived precursor (like furfural) to maleic acid and then catalyze its subsequent esterification would represent a significant advancement in sustainable chemical production.

Investigation of Undiscovered Polymerization Pathways

The monoesters of maleic acid exhibit unique polymerization behavior compared to their diester counterparts, polymerizing readily to form infusible, insoluble materials of high molecular weight. google.com This reactivity, which can be almost explosive if not carefully controlled, suggests a rich field for future polymer chemistry research. google.com

Controlled Radical Polymerization (CRP): The application of CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to this compound has not been extensively explored. Such methods could provide precise control over polymer molecular weight, architecture, and functionality, opening pathways to novel materials with tailored properties for advanced applications.

Copolymerization: Systematic studies on the copolymerization of this compound with a wide range of other monomers (e.g., acrylates, styrenes, vinyl esters) are needed. This would allow for the creation of new families of copolymers with tunable properties, such as hydrophilicity, thermal stability, and adhesive characteristics.

Photopolymerization: Investigating the potential for light-induced polymerization could lead to the development of new photoresists, coatings, and materials for 3D printing applications. Research should focus on identifying suitable photoinitiators and understanding the kinetics of the photopolymerization process.

Table 2: Potential Polymerization Techniques and Applications

Polymerization Technique Potential Polymer Characteristics Potential Applications
Controlled Radical Polymerization (CRP) Well-defined molecular weight, low dispersity, block copolymers Drug delivery systems, advanced coatings, surfactants
Emulsion Copolymerization Stable latexes, functional nanoparticles Adhesives, paints, paper coatings google.com

| Photopolymerization | Rapid curing, spatial control | 3D printing resins, dental materials, electronic coatings |

Elucidation of Complex Biological Mechanisms

The understanding of how this compound interacts with biological systems is currently limited. It is generally expected that maleic esters hydrolyze to maleic acid and the corresponding alcohol under aqueous conditions, with maleic acid being the primary substance available systemically. industrialchemicals.gov.au Future research must delve deeper to create a comprehensive biological profile.

Metabolic Pathway Analysis: Utilizing advanced analytical techniques, such as mass spectrometry coupled with isotopic labeling (e.g., ¹³C), researchers can trace the metabolic fate of this compound in vitro and in vivo. This would identify the specific enzymes responsible for its hydrolysis and map out the subsequent metabolic pathways of maleic acid and ethanol.

Toxicogenomics and Proteomics: To understand the mechanisms of potential toxicity, high-throughput screening methods can be employed. Toxicogenomics can reveal changes in gene expression in cells exposed to the compound, while proteomics can identify alterations in protein levels, providing a detailed picture of the cellular response and identifying specific pathways that are affected.

Enzyme Interaction Studies: Detailed kinetic studies are needed to characterize the interactions between this compound and key metabolic enzymes, particularly carboxylesterases. This research would help in predicting the rate of its breakdown in different tissues and organisms.

Sustainable Production and Application Methodologies

Sustainability is a paramount concern for the chemical industry. Future research on this compound should prioritize the development of green and circular methodologies from production to end-of-life.

Bio-based Feedstocks: A critical area of research is the production of the maleic acid precursor from renewable biomass instead of petroleum. google.com Pathways involving the catalytic oxidation of biomass-derived molecules like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) to maleic acid or maleic anhydride are being explored. d-nb.info Integrating these bio-based routes with efficient esterification processes is a key goal for sustainable production.

Green Solvents and Reaction Conditions: Research into replacing traditional volatile organic solvents with greener alternatives like supercritical CO₂, ionic liquids, or deep eutectic solvents is essential. isites.info Optimizing reactions to run at lower temperatures and pressures will also contribute to a reduced environmental footprint.

Circular Economy Approaches: For applications involving polymers, future research should focus on "design-for-recycling" principles. This includes developing MAMEE-based polymers that can be chemically or mechanically recycled. Furthermore, investigating the biodegradability of polymers and oligomers derived from this compound is crucial for applications where environmental release is possible.

Table 3: Sustainable Approaches in the Lifecycle of this compound

Lifecycle Stage Sustainable Approach Research Focus
Production Use of renewable feedstocks (e.g., furfural) Developing efficient catalysts for converting biomass to maleic acid d-nb.info
Synthesis Process intensification and green solvents Reactive distillation, use of deep eutectic solvents isites.info
Application Design for recyclability Creating MAMEE-polymers with cleavable linkages

| End-of-Life | Biodegradation studies | Assessing the environmental fate of MAMEE-based materials |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation can significantly accelerate the pace of discovery. This integrated approach is vital for tackling the complexities in synthesis, polymerization, and biological interactions of this compound.

Catalyst Design and Screening: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms at the molecular level. This allows for the prediction of catalyst performance and the in silico screening of new catalyst materials before undertaking costly and time-consuming laboratory synthesis.

Polymer Property Prediction: Molecular dynamics (MD) simulations can predict the bulk properties of novel polymers and copolymers based on this compound. This can guide experimental efforts by identifying polymer structures likely to have desired characteristics, such as specific mechanical strengths, thermal stabilities, or permeabilities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to predict the biological activity and potential toxicity of this compound and related compounds. By correlating chemical structure with biological effects, these models can help prioritize compounds for further experimental testing and reduce reliance on animal studies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing maleic acid monoethyl ester, and how do reaction conditions influence yield?

  • Methodology : this compound is commonly synthesized via esterification of maleic anhydride with ethanol under acidic catalysis. Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of maleic anhydride to ethanol), temperature control (typically 60–80°C), and reaction duration (4–8 hours). Catalysts like sulfuric acid or p-toluenesulfonic acid improve yields by facilitating protonation of the carbonyl group .
  • Yield Optimization : Excess ethanol drives equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate removes residual acid, and purification via vacuum distillation or recrystallization ensures high purity (>90%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ ~6.3 ppm for alkene protons; δ ~4.1–4.3 ppm for ethyl ester group) and ¹³C NMR (δ ~170 ppm for carbonyl carbons) confirm esterification and Z-configuration .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity. GC-MS identifies volatile impurities .
  • Titration : Acid-base titration determines residual unreacted maleic acid .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (R36/37/38) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be applied to modify this compound for novel polymer precursors?

  • Experimental Design :

  • Catalytic System : Use Pd(OAc)₂ with ligands like amino acids or organic acids (e.g., 4-methoxyphenylphosphonic acid monoethyl ester) to enable regioselective C(sp²)–H functionalization .
  • Reaction Optimization : Aerobic conditions (O₂ as oxidant) and electron-donating substituents enhance cyclization yields (e.g., 65–70% for dibenzooxaphosphorin oxide derivatives) .
    • Data Interpretation : Monitor reaction progress via TLC and isolate products using column chromatography. Validate regiochemistry via NOESY NMR .

Q. What strategies resolve contradictions in bioactivity data for maleic acid derivatives across studies?

  • Case Study : Diethylmaleate (a related ester) exhibits NF-κB inhibition but may deplete glutathione, confounding toxicity assays .
  • Methodological Adjustments :

  • Control Experiments : Include glutathione-replenishing agents (e.g., N-acetylcysteine) to isolate NF-κB effects.
  • Dose-Response Curves : Establish non-cytotoxic concentration ranges using MTT assays .

Q. How can this compound serve as an internal standard in quantitative NMR (qNMR)?

  • Protocol :

  • Sample Preparation : Dissolve analyte and this compound in deuterated acetone (acetone-d₆) to quench side reactions .
  • Signal Normalization : Integrate the maleic acid alkene proton signal (δ ~6.3 ppm) and analyte methyl ester signal (δ ~3.6 ppm). Use calibration curves (R² > 0.97) for quantification .
    • Validation : Ensure maleic acid does not react with analytes during analysis (validate via 24-hour stability tests) .

Q. What are the challenges in synthesizing this compound copolymers, and how are they addressed?

  • Polymerization Techniques :

  • Free-Radical Copolymerization : Initiate with AIBN in toluene; optimize monomer feed ratios (e.g., this compound:styrene = 1:1) to control hydrophilicity .
  • Post-Polymerization Modification : Hydrolyze ester groups to introduce carboxyl functionality for biomedical applications .
    • Characterization : Use GPC for molecular weight distribution and FTIR to confirm ester/carboxylic acid groups .

Methodological Best Practices

  • Reproducibility : Document catalyst purity, solvent grades, and temperature gradients in detail (per Beilstein Journal guidelines) .
  • Data Reporting : Include raw NMR spectra, chromatograms, and titration curves in supplementary materials .
  • Ethical Compliance : Cite prior synthesis protocols and obtain copyright permissions for adapted figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.